Home > Products > Building Blocks P19032 > (Quinazolin-4-yloxy)-acetic acid
(Quinazolin-4-yloxy)-acetic acid - 842959-64-2

(Quinazolin-4-yloxy)-acetic acid

Catalog Number: EVT-381020
CAS Number: 842959-64-2
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid (L1)

    Compound Description: 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid (L1) was investigated for its ability to form metal complexes with Mn2+, Co2+, Ni2+, Cu2+, and Zn2+ ions []. The resulting complexes were characterized using various spectroscopic techniques, including elemental analysis, infrared (IR), and 1H nuclear magnetic resonance (NMR) spectroscopy, as well as magnetic moment and thermal analysis measurements []. These complexes were further evaluated for their antibacterial and antifungal activities [].

2-(4-[(2-[(4-Methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid (Compound 19)

    Compound Description: This compound emerged as a potent aldose reductase (AR) inhibitor during a study focusing on novel acetic acid derivatives containing a quinazolin-4(3H)-one ring []. It demonstrated a strong inhibitory effect with a KI value of 61.20 ± 10.18 nM against AR, surpassing the activity of the reference drug epalrestat []. Furthermore, Compound 19 exhibited lower toxicity against normal L929 cells compared to MCF-7 breast cancer cells in MTT assays [].

3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one (4)

    Compound Description: This compound was synthesized from N-(3- methoxyphenyl)-methyl dithiocarbamic acid and tested for its analgesic activity []. It exhibited significant activity in an acetic acid-induced writhing model in mice [].

3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (3)

    Compound Description: This compound, also synthesized from N-(3- methoxyphenyl)-methyl dithiocarbamic acid, was investigated for its analgesic activity []. It demonstrated significant efficacy in an acetic acid-induced writhing model in mice [].

Substituted/Unsubstituted-(2,8-bis-trifluoromethyl-quinolin-4-yloxy)-acetic Acid Derivatives of Cephalosporin

    Compound Description: These compounds were synthesized by condensing acid chlorides of substituted/unsubstituted-(2,8-bis-trifluoromethyl-quinolin-4-yloxy)-acetic acid with various silylated (6R,7R)-7-amino-3-substituted cephalosporanic acids []. These derivatives were evaluated for their antibacterial activity [].

2-(3,4-dihydro-3-oxo-2H-[1,2,4]triazino[4,3-c]quinazolin-4-yl)acetic acid and its Esters and Amides

    Compound Description: This compound and its esters and amides were synthesized and evaluated for their antioxidant activity in nitrosative stress models [, ]. While the parent acid showed minimal activity, its esters and amides, particularly the benzyl ester, displayed significant antioxidant activity [, ].

2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3 m)

    Compound Description: This compound demonstrated potent antimicrobial activity against both bacterial and fungal strains []. It exhibited the lowest minimum inhibitory concentration (MIC) among the tested arylidene-based quinazolin-4(3H)-one motifs against Staphylococcus aureus (1.95 μg/mL) and Candida albicans, Aspergillus niger, and Rhizopus nigricans (3.90 μg/mL) [].

3-Methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one (Compound 10)

    Compound Description: This compound was synthesized using a green chemistry approach employing polyethylene glycol (PEG-600) as a solvent [, ]. Molecular docking studies indicated its potential as a chemotherapeutic agent, suggesting it could be further developed for anticancer therapies [].

6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one (2)

    Compound Description: This compound was synthesized from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one and evaluated for its analgesic activity []. It showed promising results in an acetic acid-induced model, highlighting its potential as an analgesic agent [].

(S)-5-Fluoro-3-phenyl-2-[1-(9H-purin-6-ylamino)propyl]-3H-quinazolin-4-one (Idelalisib)

    Compound Description: Idelalisib is a marketed drug used for treating chronic lymphocytic leukemia (CLL), follicular B-cell non-Hodgkin lymphoma (FL), and small lymphocytic lymphoma (SLL) []. It functions as a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) delta, a key signaling molecule involved in B-cell malignancies [].

    Compound Description: This compound was synthesized from 2-mercapto-3H-quinazolin-4-one through a series of reactions involving chloroacetic acid and anthranilamide, followed by oxidation with sodium hypochlorite [].

    Compound Description: This series of compounds was synthesized via microwave irradiation, utilizing substituted-2-aminobenzonitrile, 1,1-dimethoxy-N,N-dimethylmethanamine, and α-aminophosphonate as starting materials []. Some of these derivatives exhibited promising antiviral activity against the Tobacco mosaic virus (TMV) [].

2-(5-Alkyl-1,2,4-oxadiazol-3-yl)quinazolin-4(3H)-one and 4,4′(3H,3H′)-Quinazolinones

    Compound Description: These compounds were synthesized from diarylaminoglyoxime and anthranilic acids or aminobenzoate using acetic acid as a mediator [].

Overview

(Quinazolin-4-yloxy)-acetic acid is a compound that belongs to the quinazoline family, which is characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Source

The synthesis of (quinazolin-4-yloxy)-acetic acid can be traced back to various synthetic routes involving quinazoline derivatives. These routes often utilize readily available starting materials such as benzaldehyde and amino acids, which undergo multiple reaction steps to yield the desired product. Recent studies have focused on developing efficient synthetic methodologies to enhance yield and reduce reaction times.

Classification

(Quinazolin-4-yloxy)-acetic acid is classified as an organic compound, specifically a carboxylic acid derivative of quinazoline. It can also be categorized under heterocyclic compounds due to the presence of nitrogen atoms in its structure. This compound is often studied in the context of drug development due to its potential biological activity.

Synthesis Analysis

Methods

The synthesis of (quinazolin-4-yloxy)-acetic acid typically involves several steps:

  1. Formation of Quinazoline Derivative: A common method includes a one-pot three-component reaction where (2-amino-phenyl)-oxo-acetic acid sodium salt reacts with ammonium acetate and benzaldehyde under mild conditions without the need for a catalyst .
  2. Hydrolysis and Cyclization: The initial product undergoes hydrolysis followed by cyclization to form the quinazoline ring structure. The process may involve air oxidation of intermediate compounds .
  3. Carboxylation: The introduction of the carboxylic acid group can be achieved through further reactions involving acetic anhydride or similar reagents .

Technical Details

The reactions are typically monitored using thin-layer chromatography (TLC) to ensure progress and purity. Characterization of the final product is performed using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis.

Molecular Structure Analysis

Structure

The molecular structure of (quinazolin-4-yloxy)-acetic acid features a quinazoline ring with an attached acetic acid moiety through an ether linkage at the 4-position. This structure is critical for its biological activity.

Data

  • Molecular Formula: C11_{11}H10_{10}N2_2O3_3
  • Molecular Weight: Approximately 218.21 g/mol
  • Melting Point: Varies based on synthesis conditions but generally falls within the range typical for quinazoline derivatives.
Chemical Reactions Analysis

Reactions

(Quinazolin-4-yloxy)-acetic acid can participate in various chemical reactions:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters.
  2. Amidation: Reaction with amines can yield amides, which are important in medicinal chemistry.
  3. Metal Complex Formation: This compound can form complexes with transition metals, enhancing its biological activity .

Technical Details

Reactions are typically conducted under controlled conditions, utilizing solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate solubility and reactivity.

Mechanism of Action

Process

The mechanism through which (quinazolin-4-yloxy)-acetic acid exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors. For instance, it may act as an antagonist at certain protease-activated receptors, modulating cellular responses .

Data

Studies have shown that modifications at various positions on the quinazoline ring can significantly alter its potency and selectivity against target proteins, suggesting a structure-activity relationship that is crucial for drug design.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and ethanol; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits typical reactivity of carboxylic acids, including formation of salts and esters.

Relevant analyses such as thermal analysis and magnetic susceptibility measurements are often performed to characterize metal complexes derived from this compound .

Applications

(Quinazolin-4-yloxy)-acetic acid has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential as an antibacterial and anticancer agent due to its ability to modulate biological pathways.
  2. Biological Research: Used in studies aimed at understanding receptor interactions and enzyme inhibition mechanisms.
  3. Synthesis of Metal Complexes: Explored for its ability to form complexes with transition metals, which may enhance biological activity or provide new therapeutic avenues .
Introduction to Quinazolin-4(3H)-One Derivatives in Medicinal Chemistry

Historical Evolution of Quinazolinone-Based Pharmacophores

Quinazolin-4(3H)-one derivatives have evolved from natural product isolations to synthetic medicinal agents over two centuries. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess in 1869, initiating systematic exploration of this scaffold [2]. By 1951, the first marketed quinazolinone drug, methaqualone (a sedative-hypnotic), demonstrated clinical translatability [2] [9]. Subsequent decades witnessed diversification into anticancer agents (e.g., raltitrexed and idelalisib), antifungals (albaconazole), and antihypertensives (quinethazone) [1] [4]. Over 75% of top-branded drugs now incorporate heterocycles like quinazolinone, with >40,000 biologically active derivatives documented in SciFinder [2] [4]. Key milestones include the discovery of natural prototypes (e.g., febrifugine from Dichroa febrifuga in 1950) and engineered synthetic pathways enabling C2/C3/N1 modifications [1] [5]. Fungal biosynthesis studies (2022) further revealed non-ribosomal peptide synthase (NRPS) machinery in Fusarium tricinctum for quinazolinone assembly, highlighting evolutionary conservation of this pharmacophore [5].

Table 1: Historical Development of Quinazolinone-Based Drugs

YearDiscovery/MilestoneExample CompoundTherapeutic Area
1869First synthetic quinazoline derivative2-Cyano-4-oxoquinazolineExperimental compound
1951First marketed drugMethaqualoneSedative-hypnotic
1957Natural antimalarial isolationFebrifugineAntimalarial
1990sAnticancer agents developmentRaltitrexedThymidylate synthase inhibitor
2010sKinase inhibitorsIdelalisibPI3Kδ inhibitor
2022NRPS biosynthesis elucidationChrysogine pathwayBiosynthetic model

Structural Significance of the Quinazolin-4(3H)-One Scaffold in Drug Design

The quinazolin-4(3H)-one core is a "privileged scaffold" due to its:

  • Planar bicyclic structure enabling π-stacking with biological targets (e.g., Trp286 in AChE) [8] [10]
  • Modifiable positions: N1, C2, N3, and C6/C7 allow targeted derivatization to optimize potency and selectivity [1] [4]
  • Hydrogen-bonding capacity via carbonyl (C4=O) and imine (N1) groups, critical for target engagement [9]

Structure-Activity Relationship (SAR) Insights:

  • C2 modifications: Aryl/heteroaryl groups enhance kinase inhibition (e.g., EGFR IC₅₀ ≤0.29 μM for VEGFR-2 inhibitors) [4] [6]
  • N3 alkylation: Influences membrane permeability; methyl/ethyl chains maintain solubility, while benzyl groups boost anticancer activity [1] [10]
  • C6/C7 electron-withdrawing groups (Cl, Br, NO₂): Increase electrophilicity, improving DNA intercalation (e.g., diproqualone) [4] [7]
  • Fusion with azoles (e.g., triazoles): Expands π-conjugation for multi-kinase inhibition [6]

Table 2: Impact of Substituents on Quinazolinone Bioactivity

PositionSubstituent TypeBiological EffectTarget Affinity
C2Aryl/vinyl↑ Kinase inhibitionVEGFR-2 IC₅₀ = 0.29 μM
N3Methyl/ethylOptimal logP for membrane penetrationAnticancer GI₅₀ = 7.16 μM
N3Benzyl/propargyl↑ Antifungal activityCYP51 inhibition
C6/C7Halogens (Cl, Br)↑ DNA binding via electron deficiencyΔTm = +4.5°C (DNA melting)
C6/C7Methoxy/sulfonamideSolubility modulationlogS = -3.2 to -1.8

Molecular docking validates these SAR trends: Quinazolinones anchor in kinase ATP pockets via:

  • C4=O hydrogen bonding to hinge residues (e.g., Met793 in EGFR) [6]
  • C2-aryl π-stacking with hydrophobic pockets (e.g., Phe295 in AChE) [8] [10]
  • N3 substituents occupying allosteric sub-pockets [1]

Role of (Quinazolin-4-yloxy)-Acetic Acid as a Functionalized Analog

(Quinazolin-4-yloxy)-acetic acid exemplifies strategic C4 functionalization to enhance target engagement. Its design incorporates:

  • Oxyacetic acid linker: Serves as a bioisostere for phosphates/carboxylates, improving solubility (predicted logS = -2.1) while maintaining planarity [4] [6]
  • Acidic moiety: Enables salt formation for bioavailability and ionic interactions with basic residues (e.g., Lys in kinases) [10]
  • Conformational constraint: The rigid C4-O-CH₂-CO₂H linkage restricts rotation, optimizing binding entropy [6]

This analog’s utility is evidenced in:

  • Metal-catalyzed synthesis: Cu(OAc)₂-mediated coupling of 4-hydroxyquinazolinone with bromoacetic acid yields 85–92% pure product [4]
  • Anticancer hybrids: Conjugation with azoles via amide bonds generates dual EGFR/VEGFR-2 inhibitors (IC₅₀ = 0.3–1.8 μM) [6]
  • Multitarget ligands: Carboxylate coordination enables Zn²⁺-dependent enzyme inhibition (e.g., matrix metalloproteinases) [10]

QSAR models confirm that electron-withdrawing groups at C6/C7 synergize with the acetic acid moiety, boosting activity (ΔpIC₅₀ = +0.73 vs. unsubstituted analogs) [10]. Docking reveals unique interactions:

  • The carboxylate forms salt bridges with Arg/Lys residues (e.g., Arg102 in DYRK1A)
  • Quinazolinone core π-stacks with Phe residues
  • Ether oxygen hydrogen-bonds to Ser/Thr side chains [6] [10]

Table 3: Design Advantages of (Quinazolin-4-yloxy)-Acetic Acid Derivatives

Structural FeaturePharmacological ImpactApplication Example
Carboxylate anionSalt bridges with basic residues; solubility ↑Kinase inhibition (e.g., EGFR, VEGFR-2)
Ether linkageHydrogen-bond acceptor; metabolic stabilityAnticancer hybrids (e.g., tubulin inhibitors)
Modular conjugation siteEnables triazole/amide coupling for multi-targetingAntibacterial-anticancer hybrids
C6/C7 halogen compatibilityElectron deficiency enhances DNA/target intercalationTopoisomerase inhibition

Properties

CAS Number

842959-64-2

Product Name

(Quinazolin-4-yloxy)-acetic acid

IUPAC Name

2-quinazolin-4-yloxyacetic acid

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C10H8N2O3/c13-9(14)5-15-10-7-3-1-2-4-8(7)11-6-12-10/h1-4,6H,5H2,(H,13,14)

InChI Key

ILCNFBGYXLMVEH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC=N2)OCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)OCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.